MK 711
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Overview
Description
MK 711, also known as 10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid, is a potential bioactive agent with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . This compound is primarily used for research purposes and has shown promise in various scientific studies .
Preparation Methods
The preparation methods for MK 711 are not extensively documented. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties .
Chemical Reactions Analysis
MK 711 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
MK 711 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MK 711 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to exert its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
MK 711 can be compared with other similar compounds, such as:
MK 7845: An experimental antiviral medication that inhibits the SARS-CoV-2 main protease.
MK 0731: A kinesin spindle protein inhibitor used in cancer research.
MK 4721: A monoclonal antibody targeting prostate, pancreatic, and bladder cancers.
This compound is unique due to its specific chemical structure and potential bioactive properties, which differentiate it from other compounds in its class .
Properties
CAS No. |
63141-67-3 |
---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25) |
InChI Key |
VNSDQOCKNPJFDL-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |
Appearance |
Solid powder |
63141-67-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid MK 711 MK-711 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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